2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a pyrazine ring fused with an oxazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with pyrazine derivatives in the presence of a base, followed by cyclization to form the oxazine ring . The reaction conditions often include refluxing in solvents such as xylene or toluene and the use of catalysts like sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow processes or the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Another related compound with comparable enzyme inhibitory activities.
Uniqueness
2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its fused pyrazine and oxazine rings provide a versatile scaffold for further functionalization and optimization in drug development .
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O2/c13-8-3-1-7(2-4-8)11-16-10-9(12(17)18-11)14-5-6-15-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXIPOYYKUQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC=CN=C3C(=O)O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452255 |
Source
|
Record name | 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-80-7 |
Source
|
Record name | 2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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